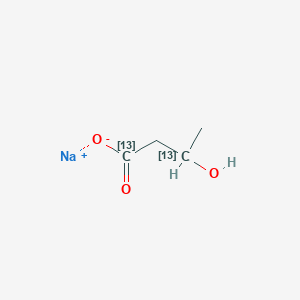

Sodium DL-3-hydroxybutyrate-1,3-13C2

Description

Significance of Stable Isotope Tracing in Systems Biology and Metabolic Flux Analysis

Stable isotope tracing is a cornerstone of systems biology and metabolic flux analysis (MFA), offering a dynamic view of cellular processes that complements other 'omics' technologies like genomics and proteomics. ethz.ch While metabolomics can provide a static snapshot of the metabolites present at a single point in time, isotopic tracing illuminates the rates of their production and consumption, answering questions about the origin and fate of specific molecules. nih.gov This is crucial for understanding how metabolic networks are wired and regulated. nih.govcreative-proteomics.com

Metabolic flux analysis (MFA) utilizes stable isotope tracers to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comhmdb.ca By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), and measuring its incorporation into downstream metabolites, researchers can map the flow of atoms and determine the activity of various pathways. creative-proteomics.comnih.gov This approach is vital for identifying metabolic bottlenecks, uncovering abnormal pathway activity in diseases like cancer or diabetes, and guiding the metabolic engineering of microorganisms for biotechnological applications. nih.govnih.gov Stable isotope tracers are favored for in vivo studies in both animals and humans because they are non-radioactive and safe, allowing for the investigation of systemic metabolism over extended periods. ethz.ch

Role of ¹³C-Labeled Substrates in Elucidating Metabolic Pathways and Network Activities

Carbon-13 (¹³C) is the most common stable isotope used in metabolic research. nih.gov ¹³C-labeled substrates, such as [¹³C]glucose or ¹³C-labeled amino acids, are introduced to cells, tissues, or whole organisms. creative-proteomics.com Because these labeled molecules are chemically identical to their unlabeled counterparts, they are processed by enzymes in the same manner. nih.gov As the ¹³C atoms are incorporated into various intermediate and end-product metabolites, their journey can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org

The specific pattern of ¹³C labeling in the products reveals the metabolic routes taken. For instance, by using glucose labeled at specific carbon positions (e.g., [1,2-¹³C₂]glucose), researchers can distinguish between the contributions of different pathways, such as glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, to the synthesis of a particular molecule. creative-proteomics.comnih.gov This level of detail is critical for building accurate models of metabolic networks and understanding how these networks adapt to genetic or environmental changes. nih.govfrontiersin.org The analysis of these labeling patterns, known as mass isotopomer distributions, provides a wealth of data that can be used to calculate the relative and absolute fluxes through interconnected pathways. nih.gov

Overview of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ as a Specific Metabolic Tracer

Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is a specialized metabolic tracer used to investigate ketone body metabolism. Ketone bodies, including 3-hydroxybutyrate (B1226725) (also known as beta-hydroxybutyrate or BHB), are crucial alternative energy sources for tissues like the brain, heart, and skeletal muscle, particularly during periods of fasting or carbohydrate restriction. nih.gov

This specific compound is a sodium salt of 3-hydroxybutyric acid where two carbon atoms, at positions 1 and 3, have been replaced with the stable ¹³C isotope. sigmaaldrich.com This double-labeling provides a distinct mass shift (M+2), making it readily detectable by mass spectrometry. sigmaaldrich.com

When introduced into a biological system, Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allows researchers to trace the fate of ketone bodies with high precision. As it is metabolized, the ¹³C label is incorporated into downstream compounds, most notably acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. By tracking the appearance of ¹³C in TCA cycle intermediates like glutamate (B1630785) and glutamine, scientists can quantify the rate of ketone body oxidation and determine its contribution to cellular energy production. nih.govnih.gov Studies using similarly labeled ketone bodies have been instrumental in understanding brain energy metabolism, demonstrating that ketone utilization is predominantly neuronal and revealing the kinetics of its transport across the blood-brain barrier. nih.govnih.gov

The table below summarizes key findings from a study using a closely related tracer, [2,4-¹³C₂]-beta-hydroxybutyrate, to investigate ketone metabolism in the human brain. This data illustrates how the ¹³C label from a ketone body appears in key brain metabolites, allowing for the calculation of metabolic rates.

| Parameter | Value (Mean ± SD) | Significance |

|---|---|---|

| Tracer Used | [2,4-¹³C₂]-beta-hydroxybutyrate | Traces ketone body metabolism into the acetyl-CoA pool. |

| Plasma beta-hydroxybutyrate Concentration | 2.25 ± 0.24 mmol/L | The concentration of the ketone body in the blood during infusion. nih.gov |

| Apparent Tissue beta-hydroxybutyrate Concentration | 0.18 ± 0.06 mmol/L | The concentration of the ketone body measured in the brain tissue. nih.gov |

| Fractional ¹³C Enrichment in Glutamate (C4) | 6.78 ± 1.71% | Indicates the incorporation of the label into the neuronal TCA cycle pool. nih.gov |

| Fractional ¹³C Enrichment in Glutamine (C4) | 5.68 ± 1.84% | Indicates the incorporation of the label into the glial TCA cycle pool. nih.gov |

| Rate of Neuronal beta-hydroxybutyrate Consumption | 0.032 ± 0.009 mmol·kg⁻¹·min⁻¹ | The calculated speed at which neurons utilize the ketone body. nih.gov |

| Contribution to Acetyl-CoA Oxidation | 6.4 ± 1.6% | The percentage of total energy production (via acetyl-CoA) fueled by the ketone body under the study conditions. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

287389-34-8 |

|---|---|

Molecular Formula |

C4H7NaO3 |

Molecular Weight |

128.07 g/mol |

IUPAC Name |

sodium;3-hydroxy(1,3-13C2)butanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i3+1,4+1; |

InChI Key |

NBPUSGBJDWCHKC-ZPGUIXIESA-M |

SMILES |

CC(CC(=O)[O-])O.[Na+] |

Isomeric SMILES |

C[13CH](C[13C](=O)[O-])O.[Na+] |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Theoretical Foundations of 13c Metabolic Flux Analysis 13c Mfa with Sodium Dl 3 Hydroxybutyrate 1,3 13c2

Principles of Carbon Isotope Propagation and Mass Isotopomer Distributions (MIDs)

The fundamental principle of 13C-MFA lies in tracing the flow of 13C atoms from a labeled substrate as they are incorporated into various metabolites throughout a metabolic network. numberanalytics.com When a compound like Sodium DL-3-hydroxybutyrate-1,3-13C2 is introduced into a biological system, the 13C atoms at the C-1 and C-3 positions are carried through subsequent enzymatic reactions. For instance, β-hydroxybutyrate is first oxidized to acetoacetate (B1235776), then converted to two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. researchgate.net

As these labeled acetyl-CoA molecules progress through the TCA cycle and other connected pathways, the 13C atoms are distributed among various intermediates and end-products. researchgate.netnih.gov This propagation of the isotope label results in the formation of molecules that differ only in their isotopic composition, known as isotopologues. A metabolite with 'n' carbon atoms can exist as a family of isotopologues, from one with zero 13C atoms (M+0) to one where all 'n' carbons are 13C (M+n). nih.gov

The relative abundance of these isotopologues for a specific metabolite is termed its Mass Isotopomer Distribution (MID). nih.govnih.gov This distribution is typically measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). numberanalytics.comnih.gov The measured MIDs are the primary experimental data used in 13C-MFA. It is crucial to correct these raw measurements for the natural abundance of stable isotopes (like 13C, 15N, 2H) to isolate the labeling pattern that results solely from the metabolism of the provided tracer. nih.gov The resulting corrected MIDs are directly dependent on the intracellular flux distribution; therefore, by analyzing these patterns, one can infer the rates of metabolic reactions. frontiersin.orgscribd.com

Metabolic Network Modeling for Beta-Hydroxybutyrate Carbon Fluxes

To interpret the measured MIDs, a mathematical model of the relevant metabolic network is essential. vanderbilt.edu This model serves as a framework that connects the unknown metabolic fluxes to the experimentally determined labeling patterns. embopress.org For studies involving β-hydroxybutyrate, the network model must include the primary pathways of its metabolism, such as ketone body utilization, the TCA cycle, and connections to amino acid and fatty acid synthesis. researchgate.netnih.gov

The construction of the model is a critical first step in any 13C-MFA study and involves defining the set of biochemical reactions, their stoichiometry, and the atom transitions for each reaction. vanderbilt.eduresearchgate.net This framework establishes the mathematical relationship between metabolic fluxes and the distribution of isotope labels throughout the network. frontiersin.org

A robust metabolic model is built upon a foundation of constraints that reflect the physicochemical realities of a living cell. The most fundamental of these is the mass conservation principle, which dictates that for a system at metabolic steady state, the rate of production of any intracellular metabolite must equal its rate of consumption. nih.gov This is mathematically represented in a stoichiometric matrix (S), where S * v = 0 for intracellular metabolites (where 'v' is the vector of metabolic fluxes). scribd.comnih.gov

Further constraints are applied based on the laws of thermodynamics, which determine the directionality and reversibility of reactions. plos.org Some reactions are effectively irreversible under physiological conditions, while others can proceed in both forward and reverse directions. Accurately defining reaction reversibilities is critical, as these bidirectional fluxes can significantly alter the propagation of isotopic labels and, consequently, the interpretation of the resulting MIDs. nih.gov Both stoichiometric and thermodynamic constraints are essential for defining a feasible solution space for the metabolic fluxes, ensuring that the model's predictions are biochemically meaningful. nih.govresearchgate.net

Modeling the full isotopomer distribution for every metabolite in a large network can lead to a computationally prohibitive number of variables and equations. nih.govnih.gov The Elementary Metabolite Units (EMU) framework was developed to significantly reduce this complexity without any loss of information. nih.govarxiv.org An EMU is defined as a unique subset of carbon atoms within a metabolite. frontiersin.org

The EMU framework operates on a "bottom-up" approach. It starts with the measured metabolites and traces their atomic constituents backward through the metabolic network to the initial labeled substrate. nih.govnih.gov This process identifies the minimal set of EMUs required to simulate the isotopic labeling of the target measurements. frontiersin.org By focusing only on these essential atomic units, the EMU framework dramatically reduces the size of the system of equations that needs to be solved, making the analysis of complex networks and multiple isotopic tracers computationally tractable. nih.govaiche.org This efficiency is particularly advantageous for designing and analyzing intricate tracer experiments involving substrates like this compound. nih.govnih.gov

Table 1: Comparison of Modeling Frameworks This interactive table summarizes the key differences between the traditional isotopomer/cumomer methods and the more recent EMU framework.

| Feature | Isotopomer/Cumomer Frameworks | Elementary Metabolite Units (EMU) Framework |

|---|---|---|

| Basic Unit | The entire molecule's isotopic state | Subsets of a molecule's atoms |

| Approach | "Top-down" (simulates all possible isotopomers) | "Bottom-up" (simulates only necessary units) |

| Computational Load | Very high, can involve millions of variables | Significantly reduced (often by an order of magnitude) nih.govnih.gov |

| Scalability | Limited for large networks and multiple tracers nih.gov | Highly efficient for complex systems and multiple tracers nih.govaiche.org |

| Information Loss | None | None nih.gov |

Isotopic Steady State and Dynamic Tracing Approaches in Beta-Hydroxybutyrate Metabolism

The timing of sample collection in a 13C labeling experiment is critical and defines two main approaches: steady-state and dynamic (or isotopically non-stationary) MFA.

Isotopic Steady State: This approach assumes that the system has reached both a metabolic and an isotopic steady state. nih.gov Metabolic steady state means that the concentrations of intracellular metabolites and the metabolic fluxes are constant. nih.gov Isotopic steady state is achieved when the labeling enrichment of these metabolites no longer changes over time, indicating that the distribution of 13C is stable. nih.govscribd.com Reaching this state is a prerequisite for traditional 13C-MFA, as it simplifies the mathematical modeling by removing time as a variable. scribd.comnih.gov The time required to reach isotopic steady state varies depending on the organism and the specific metabolite pools. scribd.com

Dynamic Tracing: In many situations, especially in organisms with slow metabolism or large metabolite pools, reaching a full isotopic steady state may not be practical. nih.gov Dynamic 13C-MFA addresses this by taking multiple samples over time as the 13C label propagates through the network before a steady state is reached. arxiv.orgnih.gov This method provides richer data, as the transient labeling information can help resolve fluxes that might be indistinguishable at steady state, such as those in parallel pathways or cycles. arxiv.org However, dynamic tracing requires more complex mathematical models that incorporate metabolite pool sizes and solve systems of differential equations, increasing the computational challenge. arxiv.orgnih.gov

Optimal Experimental Design for 13C-Labeled Beta-Hydroxybutyrate Studies

The precision of the fluxes estimated by 13C-MFA is highly dependent on the design of the experiment. researchgate.netfz-juelich.de Optimal experimental design (OED) involves selecting the best isotopic tracer(s) and measurement sets to maximize the information obtained, thereby improving the accuracy and confidence of the estimated fluxes. vanderbilt.eduresearchgate.net This process is often performed using in silico simulations before any wet-lab experiments are conducted. researchgate.net Given a proposed metabolic network, OED can evaluate different labeling strategies to determine which will provide the best resolution for the fluxes of interest. vanderbilt.edunih.gov

The choice of which substrate to label and which specific carbon atoms within that substrate should carry the 13C isotope is a critical decision in experimental design. nih.govnih.gov Different labeling patterns in the input tracer will result in distinct MIDs in downstream metabolites. nih.gov For example, using [1,2-13C]glucose versus [U-13C]glucose can provide different levels of precision for fluxes in glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov

Similarly, for studying ketone body metabolism, the choice between This compound and other labeled forms, such as [2,4-13C2]β-hydroxybutyrate, will influence which fluxes can be most accurately determined. sigmaaldrich.comnih.govsigmaaldrich.com The selection of a tracer with labels at positions C-1 and C-3 is specifically designed to introduce a distinct labeling pattern into the two-carbon acetyl-CoA units that fuel central carbon metabolism.

Furthermore, the isotopic purity of the tracer is a critical parameter. sigmaaldrich.com Commercially available this compound typically has an isotopic purity of 99 atom % 13C. sigmaaldrich.com This high purity is essential for ensuring that the observed labeling patterns are almost exclusively derived from the intended tracer, minimizing confounding signals from unlabeled or alternatively labeled molecules in the tracer stock. This information must be accurately incorporated into the MFA model to achieve precise flux estimations.

Table 2: Properties of this compound This interactive table provides key properties of the specified chemical compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₃¹³CH(OH)CH₂¹³CO₂Na | sigmaaldrich.com |

| CAS Number | 287389-34-8 | sigmaaldrich.com |

| Molecular Weight | 128.07 g/mol | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Mass Shift | M+2 | sigmaaldrich.com |

| Labeled Positions | Carbon-1, Carbon-3 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Parallel Labeling Experiments and Multi-Tracer Strategies

In the realm of 13C Metabolic Flux Analysis (13C-MFA), the complexity of biological systems often necessitates advanced experimental designs to accurately resolve metabolic fluxes. Parallel labeling experiments and multi-tracer strategies represent powerful approaches that enhance the precision and scope of 13C-MFA. The use of specifically labeled substrates, such as this compound, within these frameworks offers unique advantages for dissecting ketone body metabolism and its interplay with central carbon metabolism.

Parallel labeling experiments involve conducting multiple, separate experiments under identical conditions, with the only variable being the isotopic labeling of a substrate. researchgate.net This approach allows for the generation of complementary datasets that, when analyzed together, can significantly improve the resolution of flux estimations. researchgate.net For instance, in one experiment, cells might be cultured with a universally labeled glucose tracer, while in a parallel experiment, a specifically labeled tracer like this compound is used. By integrating the distinct labeling patterns from both experiments into a single metabolic model, a more constrained and accurate flux map can be obtained. researchgate.net

Multi-tracer strategies, on the other hand, involve the simultaneous administration of two or more isotopic tracers within a single experiment. This is particularly useful in systems where multiple substrates are co-utilized, such as in many mammalian cell culture environments or in studies of whole-body metabolism. nih.gov The choice of tracers is critical and should be tailored to the specific metabolic pathways under investigation.

The strategic use of this compound in these experimental designs is rooted in its metabolic fate. 3-hydroxybutyrate (B1226725) is a ketone body that serves as a crucial energy source, particularly for the brain, heart, and skeletal muscle, during periods of fasting or in certain disease states. nih.gov Upon entering the cell, DL-3-hydroxybutyrate is oxidized to acetoacetate, which is then converted to two molecules of acetyl-CoA. These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for biosynthesis.

The specific labeling of Sodium DL-3-hydroxybutyrate at the C1 and C3 positions provides a distinct isotopic signature. When this molecule is metabolized, it generates acetyl-CoA that is labeled at the carboxyl carbon ([1-13C]acetyl-CoA) and the methyl carbon ([2-13C]acetyl-CoA). The differential tracing of these two labeled carbons through the TCA cycle and other intersecting pathways can provide invaluable information for resolving complex flux networks.

To illustrate the utility of this compound in a parallel labeling experiment, consider a hypothetical study investigating the interaction between glucose and ketone body metabolism in neuronal cells.

Hypothetical Parallel Labeling Experiment:

Experiment 1: Neuronal cells are cultured with [U-13C6]glucose as the sole tracer.

Experiment 2: Neuronal cells are cultured with a mixture of unlabeled glucose and this compound.

The mass isotopomer distributions (MIDs) of key metabolites, such as glutamate (B1630785) and aspartate (which are derived from TCA cycle intermediates), would be measured in both experiments. The data from both experiments would then be simultaneously fitted to a single metabolic model to resolve the fluxes.

Table 1: Theoretical Mass Isotopomer Distribution (MID) of Glutamate in a Hypothetical Parallel Labeling Experiment

| Mass Isotopomer | Experiment 1: [U-13C6]Glucose | Experiment 2: Unlabeled Glucose + this compound |

| M+0 | 5% | 60% |

| M+1 | 10% | 25% |

| M+2 | 25% | 10% |

| M+3 | 30% | 3% |

| M+4 | 20% | 1% |

| M+5 | 10% | 1% |

This table presents a hypothetical scenario for illustrative purposes.

In this example, the distinct labeling patterns of glutamate in the two experiments would provide strong constraints on the model, allowing for the precise quantification of fluxes such as the relative contribution of glucose and 3-hydroxybutyrate to acetyl-CoA production and the activity of anaplerotic and cataplerotic pathways.

Statistical Power and Flux Identifiability in Experimental Design

The design of a 13C-MFA experiment is paramount to its success, directly influencing the statistical power of the study and the identifiability of the metabolic fluxes. Statistical power refers to the ability to detect a true effect or a change in flux, while flux identifiability pertains to the ability to uniquely determine the value of a particular flux. The selection of isotopic tracers is a critical component of this design process. nih.gov

The use of this compound can significantly enhance both statistical power and flux identifiability in studies of ketone body metabolism and related pathways. The unique propagation of the 13C labels from this tracer through the metabolic network generates distinct labeling patterns in downstream metabolites, which can help to distinguish between alternative pathways and improve the precision of flux estimates.

Upon entering the TCA cycle, the [1-13C]acetyl-CoA and [2-13C]acetyl-CoA derived from this compound will label the cycle intermediates in a specific manner. For example, in the first turn of the cycle, citrate (B86180) will be labeled at the C1 and C2 positions, as well as the C5 and C6 positions, depending on which labeled acetyl-CoA condenses with oxaloacetate. This complex labeling pattern provides more information for the MFA model compared to a singly labeled tracer.

Table 2: Theoretical Labeling Patterns of TCA Cycle Intermediates from this compound

| Metabolite | Potential Labeled Positions (from a single turn of the TCA cycle) |

| Citrate | C1, C2, C5, C6 |

| α-Ketoglutarate | C1, C2, C4, C5 |

| Succinyl-CoA | C1, C2, C3, C4 |

| Malate | C1, C2, C3, C4 |

This table illustrates the theoretical distribution of 13C atoms and does not represent all possible isotopomers from multiple turns of the cycle.

The ability to resolve fluxes is also dependent on the sensitivity of the measured labeling patterns to changes in those fluxes. The specific labeling of this compound can make the MIDs of certain metabolites highly sensitive to fluxes that might otherwise be difficult to identify. For example, the ratio of M+1 to M+2 isotopomers of glutamate can be a sensitive indicator of the relative activity of the pyruvate (B1213749) dehydrogenase complex versus anaplerotic pathways.

Methodological Approaches for 13c Tracing of Beta Hydroxybutyrate Metabolism

Analytical Techniques for ¹³C-Enrichment Measurement in Biological Samples

The accurate measurement of ¹³C enrichment in metabolites derived from a labeled precursor like Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is crucial for understanding its metabolic fate. Two primary analytical platforms, Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), are widely used for this purpose. Each technique offers unique advantages for quantifying isotope incorporation and elucidating metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can detect and quantify ¹³C-labeled metabolites in biological samples, ranging from cell extracts to living organisms. nih.gov It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. compoundchem.com

The principles of NMR spectroscopy are based on the behavior of atomic nuclei with a property called 'spin' when placed in a strong magnetic field. compoundchem.com Both ¹H and ¹³C are NMR-active nuclei. ¹³C is a stable, naturally occurring isotope of carbon with a low natural abundance of about 1.1%. nih.govyoutube.com When a molecule is enriched with ¹³C, the signals corresponding to the labeled carbon atoms in a ¹³C-NMR spectrum increase significantly, allowing their detection and quantification. researchgate.net

¹³C-NMR: Directly detects the ¹³C nuclei. The position (chemical shift) of a signal in the spectrum provides information about the chemical environment of the carbon atom. compoundchem.com The intensity of the signal is proportional to the concentration of the ¹³C at that position, enabling the quantification of enrichment. Furthermore, the coupling between adjacent ¹³C nuclei (¹³C-¹³C coupling) gives rise to characteristic splitting patterns in the spectrum, which can be used to determine the relative positions of labeled atoms within a molecule. This analysis of isotopomers (molecules that differ only in their isotopic composition) provides detailed insights into metabolic pathways.

¹H-NMR: While ¹H-NMR directly observes protons, it can indirectly detect ¹³C labeling. A ¹³C atom bonded to a proton will cause a splitting of the proton's signal into a doublet (a "satellite peak") due to spin-spin coupling. The intensity of these satellite peaks relative to the main peak from unlabeled molecules allows for the calculation of ¹³C enrichment at that specific position. nih.govnih.gov ¹H-NMR is often more sensitive than ¹³C-NMR due to the high natural abundance and favorable magnetic properties of protons. youtube.com

The choice between ¹H-NMR and ¹³C-NMR depends on the specific research question, the degree of enrichment, and the complexity of the sample. Both methods are powerful for quantifying isotope incorporation and analyzing the distribution of ¹³C labels in metabolites downstream of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂.

¹³C Magnetic Resonance Spectroscopy (MRS) can be applied to both extracted tissues (ex vivo) and living organisms (in vivo) to trace the metabolism of ¹³C-labeled beta-hydroxybutyrate.

Ex Vivo Applications: In ex vivo studies, tissues or cells are collected after the administration of a ¹³C-labeled substrate. The metabolites are then extracted and analyzed by high-resolution NMR. This approach allows for precise quantification of ¹³C enrichment in a wide range of metabolites. For instance, following the infusion of [2,4-¹³C]β-hydroxybutyrate in rats with traumatic brain injury, ex vivo ¹³C-NMR spectroscopy of brain extracts was used to determine that the metabolism of the ketone body was increased. nih.gov This was evidenced by the higher incorporation of the ¹³C label into the amino acids glutamate (B1630785) and glutamine, indicating that BHB was metabolized by both neurons and astrocytes. nih.gov

In Vivo Applications: In vivo ¹³C MRS allows for the non-invasive, real-time monitoring of metabolism within a living organism. researchgate.net This technique has been used to study brain metabolism in humans. In one study, infusions of [2,4-¹³C₂]-β-hydroxybutyrate were administered to healthy subjects, and ¹H-¹³C polarization transfer spectroscopy was used to detect the entry and metabolism of BHB in the brain. nih.govnih.gov The study observed the appearance of the ¹³C label in brain BHB as well as in the amino acid pools of glutamate, glutamine, and aspartate, demonstrating the rapid utilization of ketones by the brain. nih.govnih.gov These studies provide valuable data on metabolic rates and pathway activities under various physiological or pathological conditions.

| Study Focus | Labeled Substrate | Key Findings | Reference |

|---|---|---|---|

| Human Brain Ketone Metabolism | [2,4-¹³C₂]-β-hydroxybutyrate | ¹³C label detected in brain glutamate, glutamine, and aspartate, showing rapid utilization. BHB accounted for 6.4% of total acetyl-CoA oxidation. | nih.govnih.gov |

| Rat Liver Ketogenesis | ¹³C₁-labeled butyrate | Observed the in vivo formation of ketone bodies (acetoacetate and beta-hydroxybutyrate) as well as glutamate and glutamine. | researchgate.net |

A significant limitation of conventional ¹³C MRS is its relatively low sensitivity, stemming from the low natural abundance of ¹³C and its smaller magnetic moment compared to protons. youtube.com Hyperpolarization is a technique that dramatically increases the signal intensity of ¹³C-labeled molecules, often by more than 10,000-fold. youtube.com This is typically achieved through a process called dynamic nuclear polarization (DNP), which involves transferring the high polarization of electrons to the ¹³C nuclei at very low temperatures. nih.gov

The hyperpolarized (HP) ¹³C-labeled substrate is then rapidly dissolved and injected, allowing for real-time imaging of its metabolic conversion into downstream products before the polarization decays. youtube.comnih.gov This method provides unprecedented temporal resolution for tracking rapid metabolic processes in vivo.

Several studies have utilized HP ¹³C MRS to investigate ketone metabolism:

In perfused rat hearts, the conversion of hyperpolarized [1,3-¹³C]acetoacetate to [1,3-¹³C]β-hydroxybutyrate was monitored in real-time to assess the mitochondrial redox state. nih.gov

The first in vivo measurement of cerebral ketone metabolism using HP ¹³C β-hydroxybutyrate was demonstrated in mice. ucsf.edu Following injection of HP ¹³C BHB, its metabolic conversion to HP ¹³C acetoacetate (B1235776) was observed in the mouse brain, opening new avenues for studying brain energy metabolism in diseases like Alzheimer's. ucsf.edu

Hyperpolarized ¹³C MRS is a powerful emerging technology that transforms the ability to visualize and quantify metabolic fluxes in real-time, offering significant potential for both preclinical research and clinical diagnostics. nih.govescholarship.org

Mass Spectrometry (MS)-Based Metabolomics

Mass spectrometry (MS) is another cornerstone technology in metabolomics, renowned for its high sensitivity, specificity, and throughput. researchgate.net MS-based methods measure the mass-to-charge ratio (m/z) of ionized molecules, allowing for the detection and quantification of a vast array of metabolites in a biological sample. springernature.comnih.gov In stable isotope tracing studies, MS is used to determine the extent of ¹³C incorporation into metabolites by measuring the changes in their mass.

When a metabolite incorporates one or more ¹³C atoms from a labeled precursor like Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, its mass increases accordingly. MS can distinguish between the unlabeled molecule (M+0) and its heavier isotopologues (M+1, M+2, etc.). The relative abundance of these isotopologues, known as the mass isotopomer distribution (MID), provides quantitative information about the contribution of the labeled tracer to the metabolite's synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile metabolites. mdpi.com For non-volatile compounds like beta-hydroxybutyrate, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net

In a typical GC-MS workflow for ¹³C tracing:

Metabolite Extraction: Metabolites are extracted from the biological matrix (e.g., blood, tissue).

Derivatization: The extracted metabolites are chemically modified. For example, BHB can be derivatized to form a tert-butyldimethylsilyl (TBDMS) ester, which has excellent chromatographic and mass spectrometric properties. nih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the capillary column.

MS Detection and Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the ions based on their m/z ratio, generating a mass spectrum for each compound.

GC-MS is highly effective for determining the mass isotopomer distribution of metabolites. By analyzing the mass spectra of compounds like BHB or downstream metabolites such as glutamate, researchers can quantify the abundance of each isotopologue (e.g., M+0, M+1, M+2). This data is essential for calculating fractional enrichment and performing metabolic flux analysis. Studies have successfully used GC-MS to determine human ketone body kinetics by measuring the ¹³C-enrichment of blood acetoacetate and D-beta-hydroxybutyrate after infusion of ¹³C-labeled tracers. nih.govmdpi.com

| Study Focus | Methodology | Key Findings | Reference |

|---|---|---|---|

| Human Ketone Body Kinetics | GC/MS analysis of blood after infusion of [3,4-¹³C₂]acetoacetate or [3-¹³C]D-beta-hydroxybutyrate. | Successfully determined the total ketone body appearance rate in post-absorptive and non-steady-state conditions. | nih.gov |

| Comparison of Measurement Devices | Compared blood ketone meter with GC-MS for measuring serum β-hydroxybutyrate after racemic ketone salt consumption. | GC-MS measured significantly higher levels of total β-hydroxybutyrate, as the meter only detects the D-isomer. | mdpi.com |

| Quantification in Post-mortem Samples | GC-MS analysis of blood and vitreous humour after protein precipitation and derivatization. | Developed a fast, validated method for quantifying BHB, useful in elucidating cases with an unknown cause of death. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem MS for High-Resolution Flux Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a pivotal technology for the high-resolution quantification of metabolic fluxes. This highly sensitive and specific technique allows for the separation, detection, and quantification of ¹³C-labeled metabolites derived from Sodium DL-3-hydroxybutyrate-1,3-¹³C₂. The initial chromatography step separates the complex mixture of cellular metabolites. Subsequently, the mass spectrometer ionizes these metabolites and separates them based on their mass-to-charge ratio, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition.

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In this process, a specific isotopologue is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the positional labeling of the ¹³C atoms within the metabolite, which is crucial for accurately mapping metabolic pathways. High-resolution mass spectrometry, often employed in these analyses, can distinguish between molecules with very similar masses, which is essential for resolving complex metabolic networks. nih.govspringernature.comresearchgate.net The precision of this method allows for the quantification of metabolic fluxes with a standard deviation of ≤2%, a significant improvement over previous techniques. nih.govspringernature.comresearchgate.net

Key applications of LC-MS/MS in ¹³C-BHB tracing include:

Quantifying the incorporation of ¹³C into downstream metabolites: This data reveals the activity of various metabolic pathways that utilize β-OHB.

Determining the relative contributions of different pathways: By analyzing the specific patterns of ¹³C labeling, researchers can discern the predominant routes of β-OHB metabolism.

Assessing the impact of physiological or pathological conditions on ketone body metabolism: This approach is invaluable for understanding metabolic reprogramming in diseases such as diabetes and cancer.

Untargeted Metabolomics Coupled with Isotope Tracing

While targeted LC-MS/MS focuses on a predefined set of metabolites, untargeted metabolomics offers a broader, more exploratory approach. researchgate.net When coupled with isotope tracing using Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, this technique provides a comprehensive snapshot of how the carbon atoms from β-OHB are distributed throughout the entire metabolome. mdpi.com This is particularly useful for discovering novel metabolic pathways or unexpected connections between known pathways.

The workflow for untargeted metabolomics with isotope tracing involves:

Labeling: Introducing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ into the biological system.

Sample Preparation: Extracting metabolites from cells, tissues, or biofluids.

Data Acquisition: Analyzing the extracts using high-resolution mass spectrometry to detect all measurable metabolites and their isotopologues.

Data Analysis: Identifying metabolites and their labeling patterns, which can reveal the widespread metabolic fate of the ¹³C tracer.

This powerful combination allows researchers to map metabolic remodeling in various contexts, including alterations in lipid and amino acid pathways, mitochondrial function, and neurotransmitter metabolism. mdpi.com

Data Processing and Quantification of Mass Isotopomer Distributions

The raw data generated from mass spectrometry experiments consist of mass spectra that show the relative abundance of different mass isotopomers for each detected metabolite. nih.gov The distribution of these mass isotopomers (MIDs) contains the critical information about the incorporation of the ¹³C label. nih.gov To extract meaningful biological insights, this raw data must undergo rigorous processing and quantification.

Several software tools and computational workflows have been developed for this purpose, such as METRAN, 13CFLUX2, and FiatFlux. mit.edu13cflux.netnih.gov13cflux.netnih.govucdavis.edu These platforms assist in the detailed quantification of intracellular fluxes by simulating isotope labeling states and fitting the model to the experimental data. mit.edu13cflux.netnih.gov13cflux.net The typical workflow includes network modeling, measurement specification, simulation of isotope labeling, parameter estimation, and statistical quality analysis. 13cflux.net

Correction for Natural Isotope Abundances

A crucial step in processing mass isotopomer data is the correction for the natural abundance of stable isotopes. nih.govnih.govsemanticscholar.orgresearchgate.net Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). nih.gov This means that even in the absence of a ¹³C tracer, a certain percentage of metabolites will naturally contain one or more ¹³C atoms. nih.gov This natural abundance can confound the interpretation of labeling experiments.

Correction algorithms are therefore applied to the measured MIDs to remove the contribution of naturally occurring heavy isotopes. nih.govsemanticscholar.orgnih.govchemrxiv.orgresearchgate.net These algorithms use the chemical formula of the metabolite to calculate the theoretical MID that would be expected from natural abundance alone and subtract this from the measured MID to determine the true enrichment from the ¹³C tracer. nih.govchemrxiv.org This correction is essential for the accurate quantification of metabolic fluxes. nih.govsemanticscholar.org

In Vitro Experimental Models for Mechanistic Elucidation

To unravel the specific mechanisms of beta-hydroxybutyrate metabolism at the cellular and tissue level, various in vitro experimental models are employed. These controlled environments allow for precise manipulation and measurement, providing insights that are often difficult to obtain from more complex in vivo systems.

Isolated Cell Culture Systems

The use of isolated cell cultures is a fundamental approach to study the cell-autonomous metabolism of β-OHB. By introducing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ to different cell types, researchers can trace its metabolic fate in a highly controlled setting.

Microglia, Endothelial Cells, and other Brain Cells: Given the brain's reliance on ketone bodies during periods of low glucose availability, studying β-OHB metabolism in brain-resident cells like microglia and endothelial cells is of significant interest. These studies help to elucidate the neuroprotective roles of ketone bodies.

Primary Hepatocytes: The liver is the primary site of ketogenesis, but it can also utilize ketone bodies under certain conditions. researchgate.netnih.govwikipedia.org Tracing experiments in primary hepatocytes can clarify the intracellular pathways of β-OHB metabolism within the liver itself. researchgate.net For example, studies have shown that ketone bodies can contribute to lipid biosynthesis in primary hepatocytes. researchgate.net

Cancer Cell Lines: Many cancer cells exhibit altered metabolism, often referred to as the Warburg effect. Investigating how different cancer cell lines utilize β-OHB can reveal metabolic vulnerabilities that could be exploited for therapeutic purposes.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a widely used platform for the production of biopharmaceuticals. nih.govnih.govresearchgate.netengconfintl.org Understanding their metabolism, including the utilization of ketone bodies, is crucial for optimizing production processes. nih.govnih.govresearchgate.netengconfintl.org

| Cell Type | Key Research Focus with ¹³C-BHB Tracing | Example Finding |

|---|---|---|

| Microglia | Neuroprotective mechanisms, inflammatory response modulation | Data not available in search results |

| Endothelial Cells | Blood-brain barrier transport and metabolism | Data not available in search results |

| Primary Hepatocytes | Contribution to lipogenesis and gluconeogenesis | ¹³C from β-OHB is incorporated into malonyl-CoA, a precursor for fatty acid synthesis. researchgate.net |

| Cancer Cell Lines | Alternative energy source, metabolic reprogramming | Data not available in search results |

| CHO Cells | Optimization of biopharmaceutical production | ¹³C metabolic flux analysis can characterize metabolic responses to media alterations. nih.gov |

Perfused Organ Systems

Perfused organ systems, such as isolated heart preparations and liver slices, offer a more physiologically relevant context than cell cultures while still allowing for a high degree of experimental control. nih.govumn.edunih.govelifesciences.orgresearchgate.netnih.govresearchgate.netbohrium.com

Isolated Heart Preparations: The heart is a major consumer of ketone bodies, especially during fasting or exercise. nih.gov Perfusing an isolated heart with a medium containing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allows for the direct measurement of ketone body uptake and oxidation by the cardiac muscle. nih.govelifesciences.orgnih.gov Studies using this model have investigated mitochondrial redox state and dysfunction. nih.govnih.gov For instance, the conversion of hyperpolarized [1,3-¹³C]acetoacetate to [1,3-¹³C]β-hydroxybutyrate can serve as a marker for mitochondrial redox status. nih.gov

Liver Slices and Perfused Livers: These models are invaluable for studying hepatic ketogenesis and the interplay between ketone body and glucose metabolism. umn.edunih.govresearchgate.netnih.govbohrium.com By perfusing the liver with ¹³C-labeled substrates, researchers can quantify fluxes through gluconeogenesis, the TCA cycle, and other key pathways. umn.edunih.govresearchgate.netnih.govbohrium.com For example, such studies have been used to assess the effects of pharmacological agents on hepatic metabolism. nih.govbohrium.com

| Perfused Organ System | Key Research Focus with ¹³C-BHB Tracing | Example Finding |

|---|---|---|

| Isolated Heart | Cardiac energy metabolism, mitochondrial function | Increased production of β-OHB from acetoacetate in ischemic hearts indicates an altered mitochondrial redox state. nih.gov |

| Liver Slices/Perfused Liver | Ketogenesis, gluconeogenesis, drug effects on metabolism | The ratio of [3-¹³C]lactate to [2-¹³C]lactate can be used to assay pyruvate (B1213749) cycling. nih.gov |

Preclinical In Vivo Experimental Models

Preclinical research, primarily in rodent models, is fundamental to understanding the systemic and organ-specific metabolism of β-HB. These models allow for controlled experimental conditions to trace the metabolic fate of ¹³C-labeled β-HB.

Rodent models, including mice and rats, are extensively used to study the in vivo metabolism of ¹³C-labeled β-HB under various physiological and pathological conditions. These models have been instrumental in mapping the distribution and utilization of β-HB in different organs. For instance, studies in mice have explored the metabolism of ¹³C-labeled β-HB in the context of ketogenic diets, fasting, and obesity. nih.govstanford.educell.com Research has shown that during ketosis, β-hydroxybutyrate can be diverted to create a new class of compounds called BHB-amino acids. stanford.educell.com

In rat models, the focus has often been on neurological conditions and brain metabolism. nih.govnih.gov For example, following traumatic brain injury in young rats, the metabolism of infused [2,4-¹³C]β-hydroxybutyrate was observed to increase in both the ipsilateral and contralateral sides of the brain. nih.gov These studies often involve the administration of the ¹³C-labeled tracer followed by the analysis of tissues from various organs such as the brain, liver, heart, and kidneys to determine the extent of ¹³C incorporation into downstream metabolites. nih.govbio-protocol.orgresearchgate.netbiorxiv.org

The selection of the rodent model is critical and depends on the specific research question. Models of diet-induced obesity, for instance, have been used to investigate how CWS (a traditional Chinese medicine) reshapes gut microbiota to improve obesity, with ¹³C-butyrate tracing used to analyze metabolic flux. researchgate.net Similarly, tumor xenograft models in mice are employed to study cancer metabolism and the utilization of ketones by tumors. bio-protocol.orgresearchgate.netbio-protocol.org

| Rodent Model | Research Focus | Key Findings |

|---|---|---|

| Mouse (Diet-induced obesity) | Investigate the role of a newly discovered metabolic pathway in weight management. | During ketosis, β-hydroxybutyrate (BHB) can be diverted to create BHB-amino acids, which may suppress appetite. stanford.educell.com |

| Rat (Traumatic Brain Injury) | Determine the metabolic fate of β-HB in the injured brain. | Metabolism of ¹³C-β-HB increased in both injured and uninjured brain hemispheres, primarily in neurons. nih.gov |

| Mouse (Tumor Xenograft) | Assess ketone body metabolism in cancer cells. | Stable isotope tracing is used to assay metabolic network activity in tumor development. researchgate.netbio-protocol.org |

| Rat (General Metabolism) | Follow the metabolic fate of ¹³C-labeled butyrate in the liver. | Observed the in vivo formation of ketone bodies (acetoacetate and beta-hydroxybutyrate) and other metabolites. nih.gov |

The method of tracer administration is a critical variable in designing in vivo ¹³C-tracing experiments. Common routes include intravenous (i.v.), intraperitoneal (i.p.), and oral administration. researchgate.netbiorxiv.org Intravenous infusion, often via a tail vein catheter, allows for precise control over the delivery rate and plasma concentration of the tracer. nih.gov This method is particularly useful for achieving a steady-state labeling of metabolites. Bolus i.v. injections, sometimes repeated, can also be used to achieve higher enrichment over longer periods compared to a single bolus. bio-protocol.orgresearchgate.netbio-protocol.org

The timing and method of sample collection are equally important for accurately capturing the metabolic state of the organism. Blood samples are typically collected at multiple time points to monitor the plasma enrichment of the tracer and its metabolites. bio-protocol.orgnih.gov At the end of the experiment, tissues are rapidly harvested and flash-frozen to quench metabolic activity and preserve the in vivo isotopic labeling patterns. bio-protocol.org The choice of organs to be sampled depends on the research question, with common targets including the brain, liver, heart, kidney, and muscle. bio-protocol.orgbiorxiv.orgnih.gov

| Administration Route | Advantages | Considerations |

|---|---|---|

| Intravenous (i.v.) Infusion | Precise control of delivery; enables steady-state labeling. nih.gov | Requires catheterization, which can be technically challenging. |

| Intravenous (i.v.) Bolus | Can achieve high enrichment; repeated injections prolong labeling. bio-protocol.org | Does not achieve steady-state labeling. |

| Intraperitoneal (i.p.) Injection | Less technically demanding than i.v. administration. | Absorption kinetics can be more variable. |

| Oral Gavage | Mimics dietary intake. | Subject to first-pass metabolism in the gut and liver. |

Computational and Bioinformatic Integration for Flux Estimation

The data generated from ¹³C tracer experiments, which consist of the isotopic labeling patterns of various metabolites, are analyzed using computational models to estimate metabolic fluxes. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a cornerstone of systems biology. nih.govrsc.org

Several software platforms have been developed to facilitate ¹³C-MFA. These tools take as input the metabolic network model, the isotopic composition of the tracer, and the measured labeling data of metabolites to calculate intracellular fluxes. nih.gov The core of these platforms is a computational algorithm that minimizes the difference between the experimentally measured and the model-simulated labeling patterns through a least-squares regression analysis. nih.govnih.gov

Prominent software packages for ¹³C-MFA include:

13CFLUX2 : A high-performance suite designed for large-scale ¹³C-MFA applications, offering flexibility in composing computational workflows. nih.govnih.govfz-juelich.de

METRAN : Software that utilizes the Elementary Metabolite Units (EMU) framework, which simplifies the computational complexity of isotopomer modeling. mit.edu

INCA (Isotopomer Network Compartmental Analysis) : A platform that supports both stationary and non-stationary ¹³C-MFA, allowing for the analysis of dynamic labeling data. youtube.comresearchgate.net

These platforms integrate data from various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which are used to measure the mass isotopomer distributions of metabolites. frontiersin.org

A critical aspect of ¹³C-MFA is the statistical evaluation of the estimated flux parameters. The goal is to determine not only the most likely flux values but also the confidence with which these values are estimated. nih.govnih.gov A goodness-of-fit test, typically a chi-square (χ²) test, is used to assess how well the model simulation matches the experimental data. researchgate.netarxiv.orgresearchgate.net

Once an acceptable fit is achieved, the software calculates confidence intervals for each estimated flux. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). Wide confidence intervals may indicate that the experimental data are not sufficient to precisely determine a particular flux, suggesting the need for additional tracer experiments or measurements. nih.gov Methods like bootstrap Monte-Carlo or parameter continuation are employed to estimate these confidence intervals. nih.gov The statistical analysis of quantitative flux outputs is a key advantage of ¹³C-MFA over manual tracer analysis. nih.gov

Applications of Sodium Dl 3 Hydroxybutyrate 1,3 13c2 Tracing in Understanding Core Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerotic Reactions

The primary metabolic fate of β-hydroxybutyrate (BHB) in extrahepatic tissues is oxidation via the Tricarboxylic Acid (TCA) cycle, a central hub for cellular energy production. wikipedia.orgnih.gov Sodium DL-3-hydroxybutyrate-1,3-13C2 is an invaluable tool for measuring the rate of entry of ketone-derived carbons into this cycle (flux) and the replenishment of its intermediates (anaplerosis).

In tissues outside the liver, D-β-hydroxybutyrate is first oxidized back to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase. wikipedia.orgyoutube.com Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA. nih.gov This acetyl-CoA, now carrying the ¹³C label from the tracer, can enter the TCA cycle by condensing with oxaloacetate to form citrate (B86180). wikipedia.org

Studies using ¹³C-labeled BHB have quantified its contribution to the energy budget of various organs. For instance, in the human brain, infusions of [2,4-¹³C₂]-β-hydroxybutyrate showed that at plasma concentrations of approximately 2.25 mmol/L, ketone bodies accounted for about 6.4% of the total acetyl-CoA oxidized in the TCA cycle. nih.govnih.gov This demonstrates that even under conditions of acute, mild ketosis, the brain readily utilizes ketones as a significant fuel source. nih.gov After prolonged fasting (e.g., 3 days), the brain can derive as much as 25% of its energy from ketone bodies, a figure that can rise to two-thirds after several weeks of starvation or a ketogenic diet. wikipedia.org This highlights the critical role of BHB-derived acetyl-CoA in sustaining cerebral energy metabolism when glucose availability is limited.

The use of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allows for precise tracking of the labeled carbon atoms as they are processed through the TCA cycle. When [1,3-¹³C₂]-acetyl-CoA enters the cycle, it labels citrate. As citrate is metabolized, the ¹³C label is transferred sequentially to other intermediates. The first turn of the cycle primarily labels α-ketoglutarate at the C4 position. researchgate.net Subsequent turns of the cycle lead to further scrambling and distribution of the ¹³C label into other positions of α-ketoglutarate and other intermediates like succinate, fumarate, and malate. researchgate.netresearchgate.net

By analyzing the specific labeling patterns (isotopomers) of these intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the rate of the TCA cycle. researchgate.netnih.gov For example, studies in cultured astrocytes and C6 glioblastoma cells using [2,4-¹³C]BHB demonstrated efficient mitochondrial activity through the observed ¹³C labeling of TCA cycle-associated amino acids like glutamate (B1630785) and aspartate, which are derived from α-ketoglutarate and oxaloacetate, respectively. nih.gov

Table 1: Impact of Glucose on the ¹³C Labeling of Metabolites from [2,4-¹³C]BHB in Astrocytes

| Metabolite | Labeling Change in Presence of Glucose | Indication |

|---|---|---|

| Glutamate | Decreased | Astrocytes switch to using glucose in the TCA cycle. nih.gov |

| Malate | Decreased | Reduced flux from BHB-derived carbons. nih.gov |

| Aspartate | Decreased | Glucose-derived carbons contribute more to oxaloacetate. nih.gov |

| Glutamine | Slightly Affected | Glutamine synthesis is maintained. nih.gov |

Ketone Body Interconversion and Dynamics (Beta-Hydroxybutyrate and Acetoacetate)

The two primary ketone bodies, β-hydroxybutyrate (BHB) and acetoacetate (AcAc), exist in a dynamic equilibrium regulated by the enzyme β-hydroxybutyrate dehydrogenase (BDH1) and the mitochondrial NAD⁺/NADH ratio. youtube.comnih.gov In the liver, during ketogenesis, AcAc is reduced to BHB, consuming NADH. wikipedia.org In extrahepatic tissues, BHB is oxidized back to AcAc, generating NADH. youtube.com

Isotopic tracers like Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ are instrumental in studying the kinetics of this interconversion in vivo. When labeled BHB is introduced, the appearance of labeled AcAc can be monitored, providing a direct measure of BDH1 activity and the prevailing redox state within the mitochondrial compartment. nih.govnih.gov Studies in mice with hepatocyte-specific deletion of BDH1 showed they were unable to produce D-βOHB in the liver but could still perform the interconversion in extrahepatic tissues, demonstrating the systemic nature of ketone body homeostasis. nih.govumn.edu The loss of this interconversion capability within the liver was shown to impair TCA cycle flux and glucose production, underscoring the importance of this dynamic relationship for hepatic metabolism. nih.govumn.edu

Amino Acid Metabolism and Interconversion

The carbon skeletons derived from ketone body metabolism are not solely used for oxidation but can also be diverted into biosynthetic pathways, including the synthesis of key neurotransmitter amino acids. nih.govnih.gov The ¹³C label from Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ provides a clear path to trace these anabolic fates.

A significant fate of the ¹³C label from BHB in the brain is its incorporation into glutamate and glutamine. nih.govnih.gov The TCA cycle intermediate α-ketoglutarate, which becomes labeled from BHB-derived acetyl-CoA, is a direct precursor for glutamate. researchgate.net This glutamate can then be converted to glutamine, primarily in astrocytes. researchgate.netfrontiersin.org

Human studies involving infusions of [2,4-¹³C₂]-BHB have used magnetic resonance spectroscopy (MRS) to detect the appearance of ¹³C-labeled glutamate and glutamine in the brain in real-time. nih.govnih.gov These studies found that the consumption of BHB is predominantly neuronal. nih.govnih.gov The relative labeling of glutamate and glutamine provides insights into the glutamate-glutamine cycle, a critical process for neurotransmitter recycling between neurons and astrocytes. nih.govresearchgate.net Research in cultured GABAergic neurons showed that BHB was a preferred substrate over glucose for the synthesis of glutamate. nih.gov

Table 2: Fractional Enrichment of Brain Amino Acids after [2,4-¹³C₂]-BHB Infusion in Humans

| Metabolite | Relative Fractional ¹³C Enrichment (%) |

|---|---|

| ¹³C-4-Glutamate | 6.78 ± 1.71 nih.govnih.gov |

| ¹³C-4-Glutamine | 5.68 ± 1.84 nih.govnih.gov |

Data represents findings from acute hyperketonemic studies in healthy volunteers. nih.govnih.gov

The ¹³C label from BHB can also be traced into other important amino acids. Aspartate is synthesized by the transamination of the TCA cycle intermediate oxaloacetate. nih.gov Therefore, as labeled acetyl-CoA from BHB moves through the TCA cycle, the oxaloacetate pool becomes labeled, leading to the production of ¹³C-aspartate. nih.govnih.gov Its detection confirms the complete activity of the TCA cycle. nih.gov

Furthermore, glutamate serves as the direct precursor for the inhibitory neurotransmitter γ-aminobutyric acid (GABA). frontiersin.orgnih.gov As ¹³C-glutamate is synthesized from labeled BHB, the label is subsequently transferred to GABA via the enzyme glutamate decarboxylase. frontiersin.orgresearchgate.net Studies in cultured neurons have confirmed that the carbon atoms from BHB are incorporated into GABA to a greater extent than carbons from glucose under certain conditions, establishing ketone bodies as a key substrate for replenishing the GABA pool. nih.gov This connection is significant for understanding how metabolic therapies like the ketogenic diet may influence neuronal excitability and inhibitory neurotransmission. researchgate.net

Interplay with Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is intricately linked with ketone body metabolism, particularly through the generation of acetyl-CoA and succinyl-CoA, which are entry points into the tricarboxylic acid (TCA) cycle. Tracing studies utilizing Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ allow for the precise mapping of carbon flow from ketone bodies and its influence on BCAA degradation pathways.

When Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is introduced into a biological system, it is oxidized to acetoacetate and subsequently converted to two molecules of acetyl-CoA. The ¹³C labels on the first and third carbons of the hydroxybutyrate molecule are transferred to the acetyl group of acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle. The catabolism of BCAAs also converges on the TCA cycle. For instance, leucine degradation exclusively produces acetyl-CoA, while isoleucine yields both acetyl-CoA and succinyl-CoA, and valine produces succinyl-CoA.

Stable isotope tracing with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ can help determine the extent to which ketone body-derived acetyl-CoA dilutes the pool of BCAA-derived acetyl-CoA, providing insights into the relative oxidation rates of these two fuel sources under various physiological conditions. Furthermore, by analyzing the labeling patterns in amino acids that are synthesized from TCA cycle intermediates, such as glutamate and aspartate, the influence of ketone body metabolism on the nitrogen balance and amino acid homeostasis related to BCAA catabolism can be assessed.

Lipid Synthesis and Turnover from Ketone Body Precursors

Ketone bodies, particularly beta-hydroxybutyrate, are not only fuel molecules but also serve as precursors for the synthesis of lipids, including fatty acids and cholesterol. The use of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ as a tracer enables the direct measurement of carbon contribution from ketone bodies to these lipogenic pathways.

The synthesis of both fatty acids and cholesterol begins with the precursor molecule acetyl-CoA. In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA for fatty acid synthesis, or in the case of cholesterol synthesis, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA.

When cells are supplied with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, the labeled carbons are incorporated into the cytosolic acetyl-CoA pool. This labeled acetyl-CoA can then be traced into newly synthesized fatty acids and cholesterol. By using mass spectrometry to analyze the mass isotopomer distribution in these lipids, the quantitative contribution of beta-hydroxybutyrate to their synthesis can be determined.

Research has shown that in certain tissues and under specific metabolic conditions, such as in the developing brain or during periods of ketosis, ketone bodies can be a significant source of carbon for lipogenesis. Tracing studies with ¹³C-labeled beta-hydroxybutyrate have confirmed its role as a substrate for fatty acid synthesis. The ¹³C labeling from Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ would be expected to appear in the elongating fatty acid chains and the sterol backbone of cholesterol.

The regulation of cholesterol biosynthesis is tightly controlled, with the enzyme HMG-CoA reductase playing a key role. Studies have suggested that ketone bodies may also have a regulatory role in cholesterol homeostasis. While some research indicates that beta-hydroxybutyrate is not extensively used for sterol synthesis in the liver, tracer studies provide the definitive evidence of its contribution under different physiological states. The use of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ can precisely delineate the flux of ketone body-derived carbon into the cholesterol biosynthetic pathway.

| Metabolic Pathway | Precursor Molecule | Key Enzyme | Tracing Application of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ |

| Fatty Acid Synthesis | Acetyl-CoA | Acetyl-CoA carboxylase | Quantifies the incorporation of ¹³C into newly synthesized fatty acids. |

| Cholesterol Synthesis | Acetyl-CoA | HMG-CoA reductase | Determines the contribution of ketone-derived carbon to the cholesterol backbone. |

Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Interactions with Ketone Metabolism

The central carbon metabolism, encompassing glycolysis and the pentose phosphate pathway (PPP), is highly interconnected with ketone metabolism. Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ tracing can illuminate the nature and extent of these interactions, particularly how ketone body utilization affects glucose metabolism and the production of biosynthetic precursors.

The metabolism of ketone bodies provides an alternative source of acetyl-CoA, which can reduce the demand for glycolysis-derived pyruvate (B1213749) to fuel the TCA cycle. This sparing effect on glucose can be quantitatively assessed using ¹³C-labeled tracers. When Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ is co-administered with a glucose tracer (e.g., [U-¹³C₆]glucose), the relative contributions of each substrate to the TCA cycle can be determined by analyzing the labeling patterns of TCA cycle intermediates.

Furthermore, the metabolic state induced by ketone body utilization can influence the flux through the pentose phosphate pathway. The PPP is a major source of NADPH for reductive biosynthesis (e.g., fatty acid synthesis) and for regenerating reduced glutathione (B108866) to combat oxidative stress. It also produces ribose-5-phosphate (B1218738) for nucleotide synthesis. By providing acetyl-CoA for lipogenesis, ketone bodies can indirectly affect the demand for PPP-derived NADPH. Isotopic tracing can help to dissect these complex interactions. For instance, a decrease in PPP flux might be observed if the demand for NADPH is lessened due to the availability of ketone body-derived building blocks for lipid synthesis.

Pyruvate recycling refers to the metabolic pathways where pyruvate is converted to TCA cycle intermediates (anaplerosis), which can then exit the mitochondria and be converted back to pyruvate in the cytosol. This process is important for maintaining cytosolic redox balance and providing substrates for various biosynthetic pathways. The primary anaplerotic enzyme is pyruvate carboxylase, which converts pyruvate to oxaloacetate.

The influx of acetyl-CoA from the oxidation of Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ can significantly impact pyruvate metabolism. High levels of acetyl-CoA are allosteric activators of pyruvate carboxylase and inhibitors of pyruvate dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA. By using Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ in combination with a ¹³C-labeled pyruvate or glucose tracer, the flux through these competing pathways for pyruvate can be quantified. For example, an increased contribution of ketone-derived acetyl-CoA to the TCA cycle may lead to a greater proportion of pyruvate being directed towards anaplerosis via pyruvate carboxylase, a phenomenon that can be traced by the specific labeling patterns in TCA cycle intermediates and related amino acids. A study on rat brain metabolism using [U-¹³C₄]3-hydroxybutyrate demonstrated a cerebral pyruvate recycling system. nih.gov

| Pathway Interaction | Effect of Ketone Body Metabolism | Investigated with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂ |

| Glycolysis | Spares glucose by providing an alternative source of acetyl-CoA. | Co-tracing with labeled glucose to determine relative fuel contribution. |

| Pentose Phosphate Pathway | May alter flux by influencing the demand for NADPH and biosynthetic precursors. | Measuring changes in PPP metabolite labeling in the presence of the tracer. |

| Pyruvate Dehydrogenase | Inhibited by high levels of acetyl-CoA from ketone oxidation. | Quantifying the decreased conversion of labeled pyruvate to acetyl-CoA. |

| Pyruvate Carboxylase | Activated by high levels of acetyl-CoA, promoting anaplerosis. | Tracing the increased incorporation of labeled pyruvate into oxaloacetate. |

Biosynthesis of Macromolecules from Beta-Hydroxybutyrate Precursors (e.g., Polyhydroxyalkanoates)

Beta-hydroxybutyrate is a natural monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The most common type of PHA is poly(3-hydroxybutyrate) (PHB).

The biosynthetic pathway to PHB in bacteria typically starts from acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. This monomer is subsequently polymerized by PHA synthase to form PHB.

By supplying microorganisms with Sodium DL-3-hydroxybutyrate-1,3-¹³C₂, the labeled beta-hydroxybutyrate can be directly incorporated into the growing PHA polymer chains. This allows for detailed studies of PHA biosynthesis and turnover. The ¹³C labels serve as a direct marker to track the efficiency of precursor uptake and polymerization under different culture conditions. This approach is invaluable for metabolic engineering efforts aimed at optimizing PHA production in various microbial hosts. The analysis of the resulting labeled polymer can confirm the direct incorporation of the exogenous precursor and provide insights into the kinetics of PHA synthesis.

Research Insights from Sodium Dl 3 Hydroxybutyrate 1,3 13c2 Tracing in Specific Biological Systems

Brain Metabolism and Neuroenergetics

The brain is the most energy-demanding organ, primarily relying on glucose for its function. nih.gov However, under certain physiological or pathological states, ketone bodies become a crucial alternative fuel. nih.govmdpi.com Tracing studies with 13C-labeled β-hydroxybutyrate (BHB) have been instrumental in understanding the nuances of cerebral ketone metabolism.

Research using 13C-labeled ketone bodies has revealed a distinct compartmentation in their metabolism within the brain's cellular architecture, specifically between neurons and astrocytes. Studies consistently show that neurons are the primary consumers of ketone bodies for oxidative energy production. aesnet.org

When [2,4-13C]β-hydroxybutyrate is introduced, the 13C label is incorporated into glutamate (B1630785) and glutamine. The relative enrichment of these amino acids provides insight into the metabolic activities of neurons and astrocytes, respectively. aesnet.orgresearchgate.net Investigations have demonstrated significantly higher incorporation of the 13C label into glutamate compared to glutamine, indicating that BHB metabolism is greater in neurons than in astrocytes. aesnet.orgmdpi.com This preferential utilization suggests that ketones may serve as a dedicated fuel source for neurons, bypassing some of the metabolic pathways associated with glucose that involve astrocytes. aesnet.org This compartmentation is a key aspect of neuroenergetics, highlighting a sophisticated system of metabolic cooperation between different brain cell types. nih.govnih.gov

Table 1: Neuronal vs. Astrocytic Metabolism of 13C-labeled β-hydroxybutyrate

| Feature | Neuronal Metabolism | Astrocytic Metabolism | Key Finding | Supporting Evidence |

|---|---|---|---|---|

| Primary Ketone User | High | Low | Neurons preferentially metabolize ketone bodies. | aesnet.org |

| 13C Label Incorporation | High enrichment in Glutamate. | Lower enrichment in Glutamine. | Indicates higher ketone metabolism in neurons. | aesnet.orgmdpi.com |

| Metabolic Model | Analysis of glutamate-4 and glutamine-4 labeling suggests BHB consumption is preferred by the neuronal compartment by a factor of at least 1.85. | Astrocytes show some ketone metabolism, but to a lesser extent than neurons. | Ketones are a neuron-centric fuel source. | aesnet.org |

In the aftermath of traumatic brain injury (TBI), cerebral glucose metabolism is often acutely dysregulated. sigmaaldrich.combohrium.com Isotope tracing studies have demonstrated that the injured brain can effectively utilize ketone bodies as an alternative energy substrate to compensate for this energy deficit. nih.govresearchgate.net Following TBI in animal models, the metabolism of infused [2,4-13C]β-hydroxybutyrate was found to be significantly increased in both the injured (ipsilateral) and uninjured (contralateral) sides of the brain. mdpi.com

This enhanced ketone utilization helps to maintain oxidative energy production and neurotransmitter synthesis when glucose pathways are compromised. nih.govmdpi.com Ketones can bypass the enzymatic steps that are often inhibited post-injury, such as the pyruvate (B1213749) dehydrogenase complex, offering a more direct route to the tricarboxylic acid (TCA) cycle for ATP production. nih.gov This adaptive metabolic response is considered neuroprotective, potentially mitigating the extent of cerebral damage. mdpi.comnih.gov Studies in human TBI patients also support the hypothesis that ketones act as an alternative energy source, with brain ketone levels correlating with cerebral metabolic distress markers. researchgate.net

Table 2: Ketone Metabolism in the Brain After Traumatic Brain Injury (TBI)

| Parameter | Sham/Control Brain | Injured Brain (Post-TBI) | Implication | Supporting Evidence |

|---|---|---|---|---|

| [2,4-13C]β-hydroxybutyrate Metabolism | Baseline utilization | Significantly increased in both ipsilateral and contralateral hemispheres. | The brain upregulates ketone metabolism to meet energy demands when glucose utilization is impaired. | mdpi.combohrium.com |

| Energy Production | Primarily glucose-dependent. | Ketones provide an alternative substrate for the TCA cycle, supporting ATP levels. | Ketone utilization helps alleviate the cerebral energy crisis following injury. | nih.govmdpi.com |

| Neurotransmitter Synthesis | Normal synthesis rates. | 13C label from BHB is incorporated into glutamate, indicating support for neurotransmitter pools. | Ketones contribute to maintaining essential neuronal functions post-injury. | mdpi.com |

The brain exhibits remarkable flexibility in its choice of fuel. While glucose is the primary substrate, the presence of ketone bodies introduces a dynamic interplay in fuel selection. frontiersin.org Tracing studies using 13C-labeled substrates allow for the simultaneous measurement of cerebral metabolism from different fuel sources. nih.gov Ketone bodies act as a "glucose-sparing" fuel. eneuro.org When ketone levels are elevated, their utilization can partially substitute for glucose in energy production, preserving glucose for other essential, non-energetic functions such as the pentose (B10789219) phosphate (B84403) pathway, which is vital for antioxidant defense. eneuro.org

This interplay is particularly relevant in conditions of glucose hypometabolism, such as in certain neurodegenerative diseases or after brain injury. researchgate.neteneuro.org By providing an alternative energy source, ketones can help maintain neuronal integrity and function when glucose availability or metabolism is compromised. nih.gov The ability of the brain to switch to or supplement with ketone metabolism underscores a critical adaptive mechanism for sustaining neuroenergetics across various physiological and pathological conditions. psychscenehub.com

Cardiac Metabolism and Energetic Remodeling

The heart is a metabolic omnivore, capable of utilizing a wide range of substrates, including fatty acids, glucose, lactate (B86563), and ketone bodies, to meet its relentless energy demand. nih.govfrontiersin.org The use of Sodium DL-3-hydroxybutyrate-1,3-13C2 and other labeled ketones has been crucial for understanding myocardial fuel preferences and the metabolic shifts that occur in cardiac disease. nih.govphysiology.org

In the healthy adult heart, fatty acids are the predominant fuel source, with glucose and lactate also making significant contributions. frontiersin.orgresearchgate.net However, the heart readily adapts its fuel choice based on substrate availability. Isotopic tracer studies have shown that even under normal conditions, the heart can and does oxidize ketone bodies, contributing to a portion of its total energy production. frontiersin.org

Experiments using 13C-labeled substrates in perfused hearts allow for the precise calculation of the relative contribution of each fuel to the acetyl-CoA pool, which feeds the TCA cycle. nih.govphysiology.org These studies demonstrate the metabolic flexibility of the myocardium, which can seamlessly integrate various fuels to maintain a stable supply of ATP for continuous contraction. nih.gov While not the primary fuel in a fed state, ketone bodies are an integral part of the heart's metabolic repertoire. frontiersin.org

A significant metabolic reprogramming occurs in the failing or pathologically hypertrophied heart. frontiersin.orgnih.gov Numerous studies have shown a shift away from fatty acid oxidation, which is the heart's preferred fuel in its healthy state, towards an increased reliance on other substrates, notably ketone bodies. physiology.orgnih.govspringermedizin.de